N,N'-di-n-Butyl-1,6-hexanediamine
Overview
Description
N,N’-di-n-Butyl-1,6-hexanediamine: is an organic compound with the molecular formula C14H32N2 and a molecular weight of 228.4173 g/mol . It is a diamine, meaning it contains two amine groups, and is characterized by its long carbon chain with butyl groups attached to the nitrogen atoms. This compound is used in various chemical processes and industrial applications.
Mechanism of Action
Target of Action
N,N’-Dibutyl-1,6-hexanediamine is primarily used in the production of polymers
Mode of Action
It is known to be involved in the production of polymers . In this context, it may act as a cross-linking agent, facilitating the formation of complex polymer structures.
Pharmacokinetics
It is known that the compound is strongly alkaline and is corrosive to eyes and skin .
Result of Action
It is known to be highly toxic upon inhalation , and it is listed as an extremely hazardous substance as defined by the U.S. Emergency Planning and Community Right-to-Know Act .
Action Environment
The action of N,N’-Dibutyl-1,6-hexanediamine can be influenced by various environmental factors. For instance, it is known to neutralize acids in exothermic reactions to form salts plus water . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides . Flammable gaseous hydrogen may be generated in combination with strong reducing agents, such as hydrides .
Biochemical Analysis
Biochemical Properties
N,N’-Dibutyl-1,6-hexanediamine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It is known to be highly toxic upon inhalation and is listed as an extremely hazardous substance . The compound’s strong alkaline nature allows it to participate in nucleophilic addition reactions, which are crucial in the formation of polymers. Additionally, N,N’-Dibutyl-1,6-hexanediamine can act as a cross-linking agent, enhancing the stability and functionality of polymeric structures .
Cellular Effects
N,N’-Dibutyl-1,6-hexanediamine has been observed to have various effects on different types of cells and cellular processes. Its strong alkaline nature makes it corrosive to eyes and skin, indicating its potential to disrupt cellular membranes and structures . In laboratory settings, the compound has shown toxicity in both acute and subchronic studies, affecting cellular viability and function
Molecular Mechanism
The molecular mechanism of N,N’-Dibutyl-1,6-hexanediamine involves its interaction with biomolecules through nucleophilic addition reactions. This compound can bind to various enzymes and proteins, potentially inhibiting or activating their functions. Its strong alkaline nature allows it to disrupt hydrogen bonding and ionic interactions within biomolecules, leading to changes in their structure and function
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N,N’-Dibutyl-1,6-hexanediamine can change over time. The compound’s stability and degradation are influenced by environmental factors such as temperature, pH, and exposure to light. Over time, N,N’-Dibutyl-1,6-hexanediamine may degrade into smaller, less toxic compounds, but its initial corrosive and toxic effects can have long-term impacts on cellular function . In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to chronic cellular damage and reduced viability.
Dosage Effects in Animal Models
The effects of N,N’-Dibutyl-1,6-hexanediamine vary with different dosages in animal models. At low doses, the compound may cause mild irritation and cellular stress, while higher doses can lead to severe toxicity and adverse effects . Threshold effects have been observed, where a certain dosage level results in a significant increase in toxicity. High doses of N,N’-Dibutyl-1,6-hexanediamine can cause systemic toxicity, affecting multiple organs and leading to acute health issues in animal models.
Metabolic Pathways
N,N’-Dibutyl-1,6-hexanediamine is involved in various metabolic pathways, particularly those related to polymer synthesis. The compound interacts with enzymes and cofactors that facilitate nucleophilic addition reactions, leading to the formation of polymeric structures . Its strong alkaline nature allows it to participate in reactions that modify metabolic flux and metabolite levels, although the specific pathways and enzymes involved are still being studied.
Transport and Distribution
Within cells and tissues, N,N’-Dibutyl-1,6-hexanediamine is transported and distributed through interactions with transporters and binding proteins. Its strong alkaline nature allows it to bind to negatively charged molecules, facilitating its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its overall toxicity and impact on cellular function.
Subcellular Localization
N,N’-Dibutyl-1,6-hexanediamine’s subcellular localization is influenced by its chemical properties and interactions with biomolecules. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its strong alkaline nature allows it to disrupt the function of organelles such as lysosomes and mitochondria, leading to cellular stress and damage.
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N’-di-n-Butyl-1,6-hexanediamine can be synthesized through the reaction of 1,6-hexanediamine with n-butylamine under controlled conditions. The reaction typically involves heating the reactants in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of N,N’-di-n-Butyl-1,6-hexanediamine involves large-scale reactors where the reactants are combined and heated to the required temperature. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature and pressure, are carefully monitored to achieve the desired outcome .
Chemical Reactions Analysis
Types of Reactions: N,N’-di-n-Butyl-1,6-hexanediamine undergoes various chemical reactions, including:
Neutralization: It reacts with acids to form salts and water, releasing heat in the process.
Substitution: The amine groups can participate in substitution reactions with halogenated organics, peroxides, and other reactive compounds.
Common Reagents and Conditions:
Acids: Used in neutralization reactions to form salts.
Halogenated Organics: Participate in substitution reactions.
Peroxides and Phenols: React with the amine groups under specific conditions.
Major Products Formed:
Salts: Formed during neutralization reactions.
Substituted Amines: Produced through substitution reactions with halogenated organics and other reactive compounds.
Scientific Research Applications
Chemistry: N,N’-di-n-Butyl-1,6-hexanediamine is used as an intermediate in the synthesis of various polymers and other organic compounds. Its reactivity makes it valuable in creating complex chemical structures .
Biology and Medicine: In biological research, this compound is studied for its potential interactions with biological molecules. It can be used in the development of new pharmaceuticals and as a reagent in biochemical assays .
Industry: Industrially, N,N’-di-n-Butyl-1,6-hexanediamine is used in the production of coatings, adhesives, and other materials. Its ability to react with a wide range of compounds makes it versatile in manufacturing processes .
Comparison with Similar Compounds
1,6-Hexanediamine: A simpler diamine without the butyl groups.
N,N’-Dibutylhexamethylenediamine: Another diamine with similar structure but different reactivity.
Uniqueness: N,N’-di-n-Butyl-1,6-hexanediamine is unique due to its specific structure, which includes butyl groups attached to the nitrogen atoms. This structure imparts distinct chemical properties, making it suitable for specialized applications in various fields .
Properties
IUPAC Name |
N,N'-dibutylhexane-1,6-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H32N2/c1-3-5-11-15-13-9-7-8-10-14-16-12-6-4-2/h15-16H,3-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZRUGPJUVWRHKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCCCCNCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H32N2 | |
Record name | HEXAMETHYLENEDIAMINE, N,N'-DIBUTYL- | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5018 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6038823 | |
Record name | N,N'-Dibutylhexane-1,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6038823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Hexamethylenediamine, n,n'-dibutyl- appears as a liquid. (EPA, 1998), Liquid; [CAMEO] Colorless liquid; [MSDSonline] | |
Record name | HEXAMETHYLENEDIAMINE, N,N'-DIBUTYL- | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5018 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | N,N'-Dibutyl-1,6-hexanediamine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/6365 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
399.2 °F at 760 mmHg (EPA, 1998), 137 to 140 °C @ 3-4 mm Hg | |
Record name | HEXAMETHYLENEDIAMINE, N,N'-DIBUTYL- | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5018 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | N,N'-DIBUTYL-1,6-HEXANEDIAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6081 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
4835-11-4 | |
Record name | HEXAMETHYLENEDIAMINE, N,N'-DIBUTYL- | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5018 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | N,N′-Dibutyl-1,6-hexanediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4835-11-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N'-Dibutyl-1,6-hexanediamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004835114 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,6-Hexanediamine, N1,N6-dibutyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N,N'-Dibutylhexane-1,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6038823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N'-dibutylhexane-1,6-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.106 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N,N'-DIBUTYL-1,6-HEXANEDIAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/846A8RML53 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | N,N'-DIBUTYL-1,6-HEXANEDIAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6081 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of N,N'-Dibutyl-1,6-hexanediamine in developing nitric oxide releasing vascular grafts?
A: While the provided research abstract [] does not specifically mention N,N'-Dibutyl-1,6-hexanediamine, it focuses on creating vascular grafts with nitric oxide releasing properties. Compounds like N,N'-Dibutyl-1,6-hexanediamine can potentially be used in such applications due to their ability to act as scavenging agents for reactive nitrogen species. This scavenging ability could potentially be harnessed to control the release of nitric oxide within the graft, preventing excessive bursts and promoting a more sustained and beneficial release.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.